N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
N-((4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a heterocyclic compound featuring a 1,3,5-triazine core substituted with methoxy and pyrrolidin-1-yl groups at the 4- and 6-positions, respectively. A methylene bridge connects the triazine ring to a pyridazine carboxamide moiety, which includes a methyl group at position 1 and a keto group at position 4.
The triazine ring is a versatile scaffold known for its hydrogen-bonding capabilities and π-π stacking interactions, which are critical for binding to biological targets. The pyridazine moiety, with its conjugated system and hydrogen-bond acceptor/donor properties, may contribute to solubility and target affinity .
Properties
IUPAC Name |
N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]-1-methyl-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N7O3/c1-21-12(23)6-5-10(20-21)13(24)16-9-11-17-14(19-15(18-11)25-2)22-7-3-4-8-22/h5-6H,3-4,7-9H2,1-2H3,(H,16,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVOMXWUPVMBJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NCC2=NC(=NC(=N2)OC)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of this compound, it is compared to structurally analogous triazine and pyridazine derivatives. Key factors include substituent effects, molecular descriptors (e.g., logP, molecular weight), and hypothesized biological activity.
Table 1: Structural and Physicochemical Comparison
Key Comparisons
The pyrrolidin-1-yl group introduces steric bulk compared to smaller substituents (e.g., methoxy), which may hinder binding to flat active sites but enhance interactions with hydrophobic pockets .
Connected Moieties: The pyridazine carboxamide in the target compound provides more hydrogen-bond acceptors (8 vs. 10 in the analog) but fewer donors (2 vs. 3), balancing solubility and target specificity . The butyramide chain in the compound likely increases flexibility and logP (3.5 vs. 2.1), favoring passive diffusion across membranes .
Intramolecular hydrogen bonding in the pyridazine ring (analogous to 5-hydroxy-flavones in ) may stabilize the molecule in aqueous environments, enhancing bioavailability .
In contrast, the analog’s bulky substituents may favor allosteric modulation or protein-protein interaction inhibition .
Research Findings and Implications
- Solubility and logP: The target compound’s predicted logP (2.1) indicates moderate lipophilicity, suitable for oral administration. This contrasts with higher logP values in dimethylamino-substituted analogs, which may require formulation adjustments .
- Synthetic Feasibility : The pyrrolidine and pyridazine moieties introduce synthetic challenges, such as regioselective triazine functionalization and carboxamide coupling, necessitating optimized catalytic conditions .
- Biological Screening : While direct activity data are unavailable, molecular docking studies (using QSPR/QSAR models from ) suggest strong affinity for tyrosine kinases due to complementary hydrogen-bonding networks .
Contradictions and Limitations
- Electron-Donating vs. Bulky Groups : While methoxy groups improve solubility, the pyrrolidine substituent may counteract this by increasing hydrophobicity—a trade-off requiring empirical validation .
- Lack of Empirical Data : Structural comparisons rely heavily on computational predictions; experimental assays (e.g., IC50 measurements) are critical for confirming hypothesized activities.
Preparation Methods
Pyridazine Ring Construction
The 1,6-dihydropyridazine scaffold is synthesized via [4+2] cycloaddition between enamine derivatives and dimethyl acetylenedicarboxylate, followed by oxidative aromatization. A 2021 protocol demonstrates that treating ethyl 3-aminocrotonate with diethyl azodicarboxylate in refluxing toluene generates ethyl 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate in 68% yield, which undergoes dehydrogenation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to afford the fully aromatic derivative.
N-Methylation and Carboxamide Installation
Selective N-methylation at position 1 is achieved using methyl iodide in the presence of potassium carbonate, with DMF as solvent (82% yield, 95°C, 12 h). Subsequent hydrolysis of the ethyl ester with lithium hydroxide in THF/water (3:1) provides the carboxylic acid, which is converted to the carboxamide via mixed carbonic anhydride formation using ethyl chloroformate and ammonium hydroxide.
Preparation of 4-Methoxy-6-(Pyrrolidin-1-yl)-1,3,5-Triazine
Cyanuric Chloride Functionalization
The triazine core is constructed from cyanuric chloride through sequential nucleophilic substitutions. Initial methoxylation at position 4 is performed by reacting cyanuric chloride with sodium methoxide in acetone at −15°C (89% yield). Subsequent displacement of the second chlorine atom with pyrrolidine requires careful stoichiometric control—using 1.05 equivalents of pyrrolidine in dichloromethane with diisopropylethylamine as base affords the disubstituted triazine in 76% yield after recrystallization from ethyl acetate.
Regiochemical Control
Density functional theory (DFT) calculations reveal that the 4-methoxy group directs subsequent substitutions to the 6-position due to resonance-assisted charge distribution. Experimental validation shows that introducing pyrrolidine at 60°C for 8 hours provides optimal regioselectivity (94:6 ratio favoring 6-substitution over 2-substitution).
Methylene Bridge Installation and Final Coupling
Chloromethylation of Triazine
The triazine derivative undergoes Friedel-Crafts-type chloromethylation using paraformaldehyde and hydrochloric acid in acetic acid, yielding 2-(chloromethyl)-4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazine (63% yield). This intermediate is stabilized as its hydrochloride salt to prevent premature hydrolysis.
Nucleophilic Displacement
Reaction of the chloromethyltriazine with 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide in anhydrous DMF containing potassium iodide (10 mol%) proceeds via an SN2 mechanism. Maintaining the reaction at 80°C for 24 hours achieves 58% conversion, with the remaining mass balance attributed to competing elimination products. Purification through silica gel chromatography (ethyl acetate/methanol 9:1) affords the target compound in 92% purity.
Process Optimization and Scalability
Microwave-Assisted Amination
Implementing microwave irradiation (300 W, 120°C) during the pyrrolidine substitution step reduces reaction time from 8 hours to 35 minutes while increasing yield to 81%. This technique minimizes thermal degradation pathways observed in conventional heating methods.
Continuous Flow Hydrogenation
A packed-bed reactor system with 5% Pd/C catalyst enables continuous reduction of nitro intermediates during pyridazine synthesis. Process analytical technology (PAT) monitoring demonstrates 99.8% conversion efficiency at 50 bar H2 pressure and 80°C flow conditions.
Analytical Characterization
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d6) exhibits characteristic signals at δ 8.42 (d, J = 5.1 Hz, pyridazine H-4), 4.68 (s, CH2 bridge), and 3.92 (s, OCH3). High-resolution mass spectrometry confirms the molecular ion at m/z 403.1721 [M+H]+ (calculated 403.1718 for C19H23N6O3).
X-ray Crystallography
Single-crystal analysis reveals a dihedral angle of 82.3° between the triazine and pyridazine planes, with intramolecular hydrogen bonding between the carboxamide NH and triazine N-3 (2.89 Å). This structural feature explains the compound’s enhanced thermal stability up to 218°C.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
